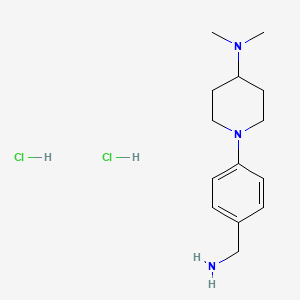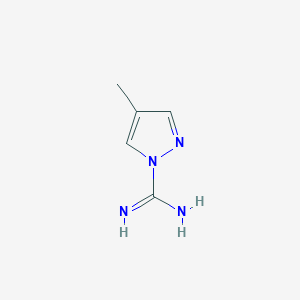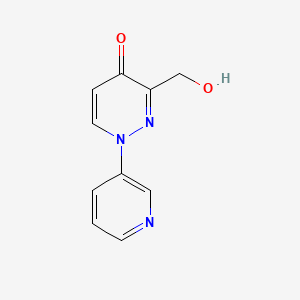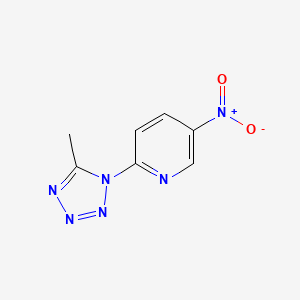
2-(5-Methyltetrazol-1-yl)-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyltetrazol-1-yl)-5-nitropyridine is a heterocyclic compound that features a tetrazole ring and a nitropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-nitropyridine-2-carboxylic acid with sodium azide in the presence of triethyl orthoformate and glacial acetic acid . This reaction proceeds through a cycloaddition mechanism to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyltetrazol-1-yl)-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(5-Methyltetrazol-1-yl)-5-aminopyridine .
Scientific Research Applications
2-(5-Methyltetrazol-1-yl)-5-nitropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as a bioisostere for carboxylic acids.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Methyltetrazol-1-yl)-5-nitropyridine involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to various biological effects, such as antimicrobial activity and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methyltetrazol-1-yl)pyridine
- 2-(5-Methyltetrazol-1-yl)-4-nitropyridine
- 2-(5-Methyltetrazol-1-yl)-3-nitropyridine
Uniqueness
2-(5-Methyltetrazol-1-yl)-5-nitropyridine is unique due to the specific positioning of the nitro group on the pyridine ring, which can influence its reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H6N6O2 |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
2-(5-methyltetrazol-1-yl)-5-nitropyridine |
InChI |
InChI=1S/C7H6N6O2/c1-5-9-10-11-12(5)7-3-2-6(4-8-7)13(14)15/h2-4H,1H3 |
InChI Key |
KHVROGUFKTVONM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13868759.png)
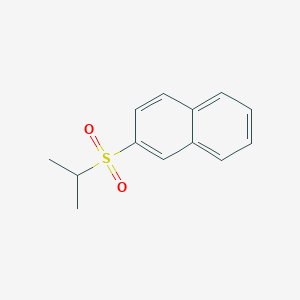
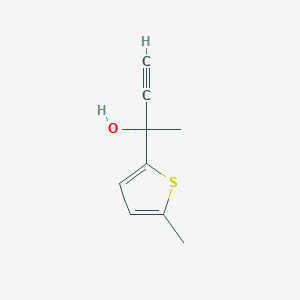
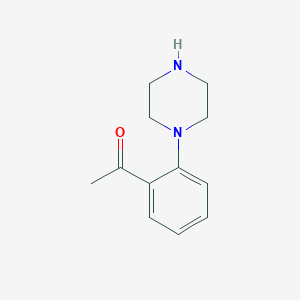

![Methyl 4-chloro-5-iodo-2-[(2-pyridin-3-ylacetyl)amino]benzoate](/img/structure/B13868789.png)
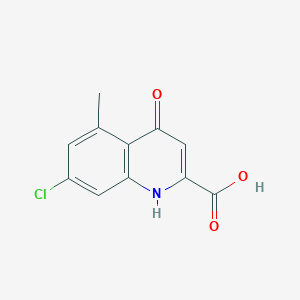
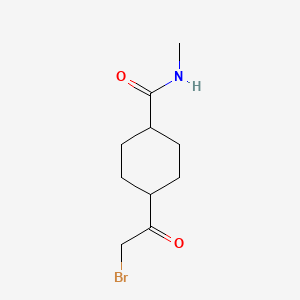
![2-chloro-6-(methylaminomethyl)-N-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B13868805.png)

